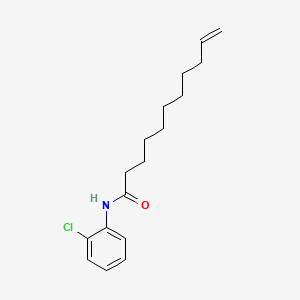![molecular formula C13H13Cl2NS B14438431 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride CAS No. 77148-66-4](/img/structure/B14438431.png)
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a pyridinium ion substituted with a methyl group and a 4-chlorophenylmethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride typically involves the reaction of 4-chlorobenzyl chloride with 1-methylpyridine in the presence of a base to form the intermediate 4-chlorobenzyl-1-methylpyridinium chloride. This intermediate is then reacted with a thiol, such as thiophenol, under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloride ion, forming the corresponding free base.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding free base.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Methylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
Uniqueness
2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .
Propriétés
Numéro CAS |
77148-66-4 |
|---|---|
Formule moléculaire |
C13H13Cl2NS |
Poids moléculaire |
286.2 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-1-methylpyridin-1-ium;chloride |
InChI |
InChI=1S/C13H13ClNS.ClH/c1-15-9-3-2-4-13(15)16-10-11-5-7-12(14)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LBJMLMPTENMWOQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


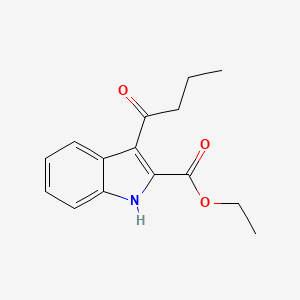
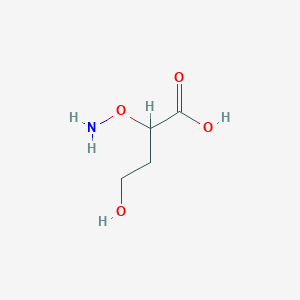
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
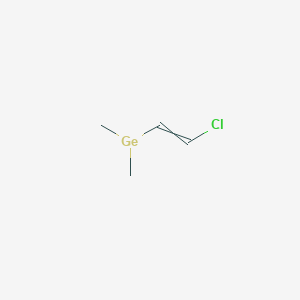
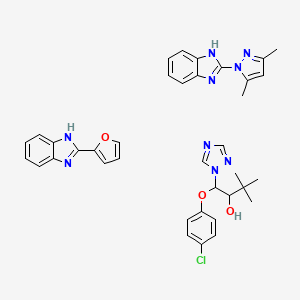
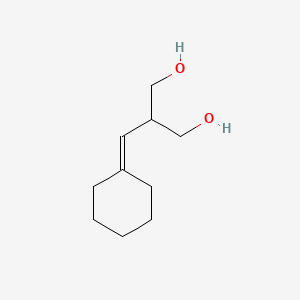
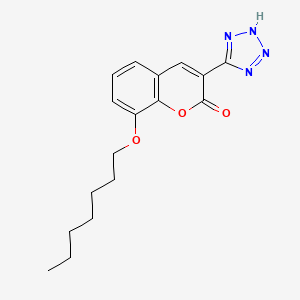
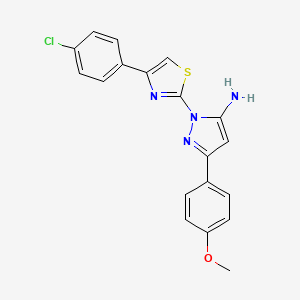
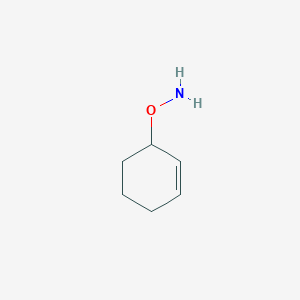
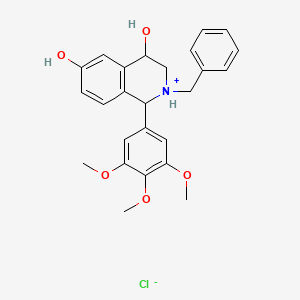
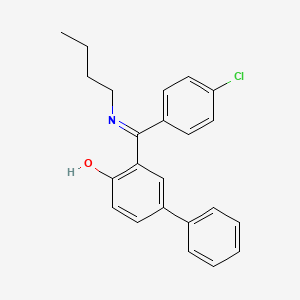
![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
